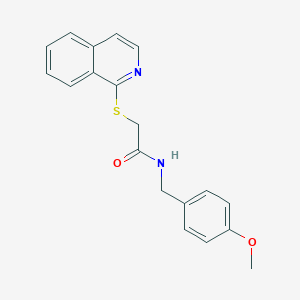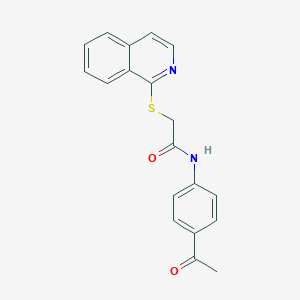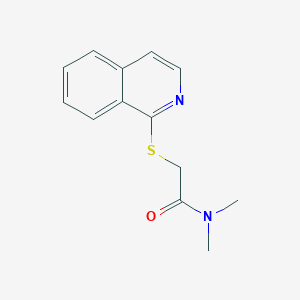
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide, commonly known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPP belongs to the class of compounds called synthetic cannabinoids, which are known to interact with the endocannabinoid system in the human body. In
科学研究应用
IPP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that IPP can activate the CB1 receptor in the endocannabinoid system, which can lead to pain relief. IPP has also been studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.
作用机制
IPP acts by binding to the CB1 receptor in the endocannabinoid system. This receptor is found in the brain and is involved in regulating pain, mood, appetite, and other physiological processes. When IPP binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can lead to pain relief, improved mood, and reduced anxiety.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. IPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, IPP has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using IPP in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 activation without affecting other receptors in the endocannabinoid system. Additionally, IPP has a high affinity for the CB1 receptor, which means that it can be used at lower concentrations than other synthetic cannabinoids.
One limitation of using IPP in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments. Additionally, IPP has a short half-life, which means that its effects may not last as long as other synthetic cannabinoids.
未来方向
There are several future directions for research on IPP. One area of research is its potential use in treating substance abuse disorders. Studies have shown that IPP can reduce the rewarding effects of drugs such as cocaine and opioids. Another area of research is its potential use in treating epilepsy. Studies have shown that IPP can reduce seizures in animal models of epilepsy. Additionally, IPP may have applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of IPP involves the reaction of 1H-pyrrole-1-carboxylic acid with isopropylamine and phenylacetyl chloride. The reaction is catalyzed by triethylamine, and the product is obtained after purification through column chromatography. The yield of IPP is typically around 60-70%. This synthesis method has been described in detail in several research articles.
属性
产品名称 |
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC 名称 |
3-phenyl-N-propan-2-yl-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C16H20N2O/c1-13(2)17-16(19)15(18-10-6-7-11-18)12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19) |
InChI 键 |
MRGQHLAYWKSEAT-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
规范 SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)





![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)